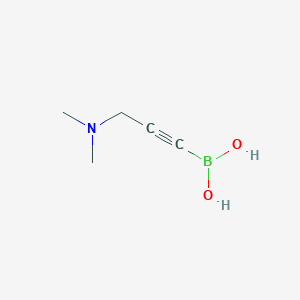
(3-(1H-Indol-1-yl)phenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1H-Indol-1-yl)phenyl)methanamine: is a compound that features an indole moiety attached to a phenylmethanamine structure. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-Indol-1-yl)phenyl)methanamine typically involves the reaction of indole with a suitable phenylmethanamine precursor. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where indole is coupled with a halogenated phenylmethanamine under specific conditions . Another approach involves the use of a multicomponent reaction, where indole, an aldehyde, and an amine are reacted together in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions:
Oxidation: (3-(1H-Indol-1-yl)phenyl)methanamine can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or phenyl rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxaldehyde derivatives, while reduction could produce indole-3-ethanamine derivatives .
科学的研究の応用
Chemistry: (3-(1H-Indol-1-yl)phenyl)methanamine is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties .
Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives have shown promise in the treatment of diseases such as cancer, viral infections, and neurological disorders .
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and dyes .
作用機序
The mechanism of action of (3-(1H-Indol-1-yl)phenyl)methanamine involves its interaction with specific molecular targets. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with neurotransmitter receptors, influencing neurological pathways .
類似化合物との比較
(1H-Indol-3-yl)methanamine: This compound is structurally similar but lacks the phenyl group attached to the methanamine moiety.
N-Methyltryptamine: Another indole derivative with a different substitution pattern on the indole ring.
Indole-3-carboxaldehyde: An oxidized form of indole with a formyl group at the 3-position.
Uniqueness: (3-(1H-Indol-1-yl)phenyl)methanamine is unique due to the presence of both an indole and a phenylmethanamine structure, which may confer distinct biological and chemical properties compared to other indole derivatives .
特性
分子式 |
C15H14N2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
(3-indol-1-ylphenyl)methanamine |
InChI |
InChI=1S/C15H14N2/c16-11-12-4-3-6-14(10-12)17-9-8-13-5-1-2-7-15(13)17/h1-10H,11,16H2 |
InChIキー |
QCGIDYVNXZLJHE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11925035.png)


![2-[(2R)-oxiran-2-yl]acetic acid](/img/structure/B11925047.png)
